molecular formula C17H23BrN2O2 B2709157 3-bromo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide CAS No. 2034204-29-8

3-bromo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2709157
CAS No.: 2034204-29-8
M. Wt: 367.287
InChI Key: HFTOBNGRPKGJHU-UHFFFAOYSA-N
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Description

3-bromo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a piperidine ring substituted with a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps. One common route starts with the bromination of a benzamide precursor, followed by the introduction of the piperidine ring and the tetrahydrofuran moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the use of strong bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

3-bromo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological targets.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzamide group play crucial roles in binding to these targets, while the piperidine and tetrahydrofuran moieties contribute to the overall stability and specificity of the interaction. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide: can be compared with other benzamide derivatives and piperidine-containing compounds.

    N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide: Lacks the bromine atom, which may affect its reactivity and binding properties.

    3-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)aniline: Similar structure but with an aniline group instead of a benzamide group.

Uniqueness

The presence of the bromine atom in this compound makes it unique compared to other similar compounds. This bromine atom can participate in various chemical reactions, providing opportunities for further functionalization and derivatization. Additionally, the combination of the benzamide, piperidine, and tetrahydrofuran moieties contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O2/c18-15-3-1-2-14(10-15)17(21)19-11-13-4-7-20(8-5-13)16-6-9-22-12-16/h1-3,10,13,16H,4-9,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTOBNGRPKGJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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